molecular formula C11H21NO3 B1393067 tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate CAS No. 124754-81-0

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

Cat. No. B1393067
M. Wt: 215.29 g/mol
InChI Key: OBWNQXOVRLYCEL-SECBINFHSA-N
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Description

Tert-butyl carbamate is a compound with the formula C5H11NO2 . It’s used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water .

Scientific Research Applications

Environmental Application in Degradation Studies

The degradation pathways of tert-butyl based compounds, such as methyl tert-butyl ether (MTBE), have been explored, revealing the formation of several byproducts including tert-butyl formate and acetone. This research is significant in environmental science, particularly in understanding the breakdown of pollutants in water treatment processes (Stefan, Mack, & Bolton, 2000).

Synthesis and Reaction Studies

  • The synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction was detailed, showcasing the compound's role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • A study on tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl) amino)-2-methoxyphenyl carbamate highlighted its importance as an intermediate in synthesizing biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).

Chemical Transformation and Reactivity

Research on tert-butyl based compounds includes:

  • Exploring zinc- and samarium-promoted substitution reactions and cleavage mechanisms of specific tert-butyl derivatives, providing insights into their chemical behavior and potential applications (Valiullina, Khasanova, Selezneva, Spirikhin, Belokon, & Miftakhov, 2018).
  • Investigating the preparation and reactions of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which could have implications for understanding the chemical properties and reactivity of tert-butyl derivatives in organic syntheses (Padwa, Brodney, & Lynch, 2003).

Biological Evaluation and Characterization

NMR Applications in High-Molecular-Weight Systems

The use of tert-butyl groups as NMR tags in high-molecular-weight systems, like proteins, was investigated. This approach enhances NMR spectroscopy's utility in analyzing large biological molecules (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

properties

IUPAC Name

tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
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tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

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